molecular formula C9H13N3O B8614712 3-amino-N-methyl-2-(methyl-amino) benzamide

3-amino-N-methyl-2-(methyl-amino) benzamide

Cat. No. B8614712
M. Wt: 179.22 g/mol
InChI Key: WUFIZTHEOIJXRS-UHFFFAOYSA-N
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Patent
US09382226B2

Procedure details

To a stirred solution of 3-amino-N-methyl-2-(methyl-amino) benzamide (18; 0.2 g, 0.0011 mol) in the mixture of DMF (5 ml) and water (1 ml) was added OXONE® (0.81 g, 0.0013 mol) and followed by nicotinaldehyde (0.13 g, 0.00122 mol) was added portion wise under cooling condition with constant stirring. The reaction mixture was allowed to stir at room temperature for 3 h. The reaction mixture was concentrated on a high vacuo pump and purified by column chromatography on silica gel to afford the desired product N,1-dimethyl-2-(pyridin-3-yl)-1H-benzimidazole-7-carboxamide as brown solid. 1H NMR (400 MHz, DMSO-d6), δ: 9.0 (s, 1H), 8.76-8.75 (d, J=4.0 Hz, 1H), 8.59 (bs, 1H), 8.25-8.23 (d, J=7.6 Hz, 1H), 7.81-7.8 (d, J=7.6 Hz, 1H), 7.64-7.61 (m, 1H), 7.35-7.27 (m, 2H), 3.79 (s, 3H), 2.85-2.84 (d, J=4.4 Hz, 3H). LCMS (ES) m/e MS (M+1-267) Purity: 98.5%.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.13 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([NH:12][CH3:13])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([NH:7][CH3:8])=[O:6].CN(C=O)C.OOS([O-])=O.[K+].[CH:25](=O)[C:26]1[CH:31]=[CH:30][CH:29]=[N:28][CH:27]=1>O>[CH3:8][NH:7][C:5]([C:4]1[C:3]2[N:12]([CH3:13])[C:25]([C:26]3[CH:27]=[N:28][CH:29]=[CH:30][CH:31]=3)=[N:1][C:2]=2[CH:11]=[CH:10][CH:9]=1)=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
NC=1C(=C(C(=O)NC)C=CC1)NC
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Three
Name
Quantity
0.13 g
Type
reactant
Smiles
C(C1=CN=CC=C1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portion wise
TEMPERATURE
Type
TEMPERATURE
Details
under cooling condition with constant stirring
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated on a high vacuo pump
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CNC(=O)C1=CC=CC2=C1N(C(=N2)C=2C=NC=CC2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.